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Compound of Interest

Compound Name: Pent-2-en-3-ol

Cat. No.: B15476151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the geometric isomers

of pent-2-en-3-ol: (E)-pent-2-en-3-ol and (Z)-pent-2-en-3-ol. A comprehensive understanding

of the spectral characteristics of these isomers is crucial for their unambiguous identification,

characterization, and utilization in various research and development applications, including

synthetic chemistry and drug discovery.

Due to the limited availability of direct experimental spectra for both isomers in public

databases, this guide combines available data for the closely related constitutional isomer, (E)-

pent-3-en-2-ol, with established spectroscopic principles to predict and compare the key

spectral features of the target compounds.

Isomer Structures and Nomenclature
The isomers under consideration are (E)-pent-2-en-3-ol and (Z)-pent-2-en-3-ol. Their

chemical structures and IUPAC names are presented below.

Caption: Chemical structures of (E)-pent-2-en-3-ol and (Z)-pent-2-en-3-ol.

Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the isomers

of pent-2-en-3-ol. The data for (E)-pent-3-en-2-ol is included for comparison.
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Infrared (IR) Spectroscopy
Functional Group

(E)-pent-2-en-3-ol
(Expected)

(Z)-pent-2-en-3-ol
(Expected)

(E)-pent-3-en-2-
ol[1]

O-H stretch (alcohol) ~3350 cm⁻¹ (broad) ~3350 cm⁻¹ (broad) ~3350 cm⁻¹ (broad)

C-H stretch (sp²) ~3020 cm⁻¹ ~3020 cm⁻¹ ~3020 cm⁻¹

C-H stretch (sp³) 2850-2960 cm⁻¹ 2850-2960 cm⁻¹ 2850-2960 cm⁻¹

C=C stretch
~1670 cm⁻¹ (weak to

medium)

~1660 cm⁻¹ (weaker

than E)
~1670 cm⁻¹

C-O stretch ~1050-1150 cm⁻¹ ~1050-1150 cm⁻¹ ~1050-1150 cm⁻¹

=C-H bend (trans) ~965 cm⁻¹ (strong) - ~965 cm⁻¹

=C-H bend (cis) - ~690 cm⁻¹ (strong) -

¹H NMR Spectroscopy (Expected Chemical Shifts, δ
[ppm])

Proton
(E)-pent-2-en-
3-ol

(Z)-pent-2-en-
3-ol

Multiplicity
Coupling
Constant (J,
Hz)

-OH Variable Variable singlet (broad) -

=CH-CH₃ ~5.5-5.8 ~5.4-5.7 quartet ~6-7

=CH-C(OH) ~5.4-5.7 ~5.3-5.6 doublet
J(trans) ≈ 15,

J(cis) ≈ 10

-CH(OH)- ~4.1-4.3 ~4.2-4.4 multiplet -

-CH₂-CH₃ ~1.6-1.8 ~1.6-1.8 quintet ~7

-CH=CH-CH₃ ~1.7 ~1.7 doublet ~6-7

-CH₂-CH₃ ~0.9 ~0.9 triplet ~7
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¹³C NMR Spectroscopy (Expected Chemical Shifts, δ
[ppm])

Carbon (E)-pent-2-en-3-ol (Z)-pent-2-en-3-ol

-CH(OH)- ~70-75 ~68-73

=CH-CH₃ ~130-135 ~128-133

=CH-C(OH) ~125-130 ~123-128

-CH₂-CH₃ ~30-35 ~28-33

=CH-CH₃ ~15-20 ~12-17

-CH₂-CH₃ ~10-15 ~10-15

Mass Spectrometry
The mass spectra of the (E) and (Z) isomers are expected to be very similar, with a molecular

ion peak [M]⁺ at m/z = 86. Key fragmentation patterns would likely involve the loss of a water

molecule (m/z = 68), a methyl group (m/z = 71), or an ethyl group (m/z = 57).

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Infrared (IR) Spectroscopy
A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or

potassium bromide (KBr) plates. The spectrum is recorded using a Fourier Transform Infrared

(FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. The background spectrum of the

clean plates is recorded and subtracted from the sample spectrum.
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Liquid Sample

Prepare Thin Film

NaCl or KBr Plates

FTIR Spectrometer

Data Analysis

Click to download full resolution via product page

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g.,

CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an

internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a high-field NMR

spectrometer.
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Weigh Sample (5-10 mg)

Dissolve in NMR Tube

Add Deuterated Solvent (~0.6 mL)

Acquire Spectra in NMR Spectrometer

Data Processing and Analysis

Click to download full resolution via product page

Caption: General workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)
A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced

into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid

chromatograph. Electron ionization (EI) is a common method for volatile compounds. The

instrument is calibrated using a known standard. The mass spectrum is recorded, showing the

relative abundance of ions at different mass-to-charge (m/z) ratios.
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Prepare Dilute Sample Solution

Introduce Sample to MS

Ionize Sample (e.g., EI)

Mass Analyzer (m/z separation)

Detector

Generate Mass Spectrum

Click to download full resolution via product page

Caption: Simplified workflow for mass spectrometry analysis.

Conclusion
The differentiation between (E)- and (Z)-pent-2-en-3-ol is most definitively achieved through a

combination of IR and ¹H NMR spectroscopy. In IR spectroscopy, the presence of a strong

band around 965 cm⁻¹ is indicative of the (E)-isomer, while a strong band around 690 cm⁻¹

suggests the (Z)-isomer. In ¹H NMR, the magnitude of the coupling constant between the

vinylic protons is the most reliable indicator, with a larger J-value (typically ~15 Hz) for the (E)-

isomer and a smaller J-value (typically ~10 Hz) for the (Z)-isomer. While ¹³C NMR and mass

spectrometry provide valuable structural information, they are less effective in distinguishing

between these two geometric isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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